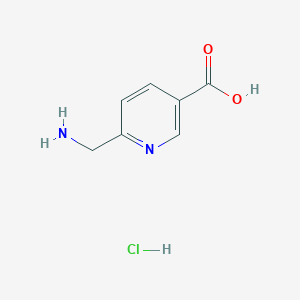

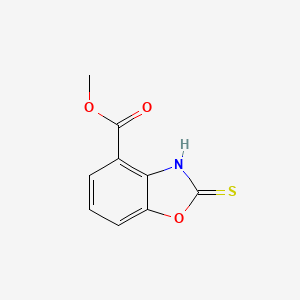

Methyl 2-thioxo-2,3-dihydrobenzoxazole-4-carboxylate

概要

説明

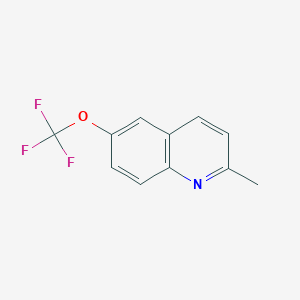

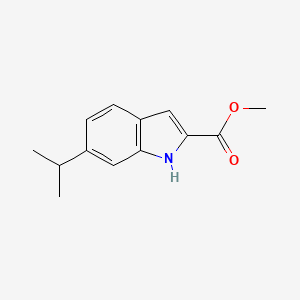

“Methyl 2-thioxo-2,3-dihydrobenzoxazole-4-carboxylate” is a compound with the formula C9H7NO3S . It is a yellow colored powder.

Synthesis Analysis

The synthesis of this compound involves a reaction of methyl 2-amino-3-hydroxybenzoate with potassium O-ethylxanthate in pyridine. The mixture is heated to reflux for 2 hours, then cooled to room temperature and poured into a mixture of ice-water and conc. HCl. The resulting precipitate is collected by filtration and washed with water, dried on vacuum to give this compound .Physical And Chemical Properties Analysis

“this compound” is a yellow colored powder with a melting point of approximately 153-155°C. It is slightly soluble in water but more easily dissolves in organic solvents such as ethanol and chloroform.科学的研究の応用

Synthesis and Antimicrobial Activity

- Research on thiazolopyrimidines and related compounds, starting from similar structural moieties, has led to the synthesis of compounds with observed antimicrobial activity. For example, a study involved synthesizing thiazolo[4,5-d]pyrimidines, demonstrating significant inhibitory effects against Gram-positive bacteria and yeasts for certain derivatives (Balkan, Urgun, & Özalp, 2001).

Chemical Synthesis and Characterization

- The synthesis of related compounds through innovative methods, such as the one-pot synthesis of methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate, highlights the versatility of thioxo compounds in creating structurally diverse molecules. This study emphasized the role of intramolecular hydrogen bonding in stabilizing the crystal structure of the synthesized compounds (Kovalenko et al., 2019).

Anticancer and Antioxidant Activities

- Novel syntheses of heterocyclic compounds, including derivatives of methyl 2-thioxo-2,3-dihydrobenzoxazole-4-carboxylate, have also been explored for their potential anticancer and antioxidant activities. For instance, a study reported the synthesis of oxygen-bridged tricyclic Biginelli adducts with moderate anticancer activity against human breast cancer cell lines (Ibrahim et al., 2017).

Corrosion Inhibition

- The compound and its derivatives have found applications as corrosion inhibitors. A study evaluated the inhibitive and adsorption behavior of thiazole-4-carboxylates on mild steel corrosion, showing that these compounds can significantly inhibit corrosion in an acidic environment (El aoufir et al., 2020).

Analgesic and Anti-inflammatory Properties

- Further research into thioxo compounds has revealed their potential analgesic and anti-inflammatory properties. A study synthesized 2-methylthio-3-substituted-5,6,7,8-tetrahydrobenzo(b)thieno[2,3-d]pyrimidin-4(3H)-ones and evaluated their biological activities, finding significant activity in this regard (Alagarsamy et al., 2006).

将来の方向性

The future directions for “Methyl 2-thioxo-2,3-dihydrobenzoxazole-4-carboxylate” could involve further exploration of its potential biological activities, given the diverse activities observed in similar compounds . Additionally, new synthetic strategies could be developed to improve the efficiency and yield of its synthesis .

作用機序

Target of Action

It is known that thiazole derivatives, to which this compound belongs, have diverse biological activities . They have been found to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole derivatives are known to interact with various biological targets to exert their effects .

Biochemical Pathways

Thiazole derivatives are known to influence a variety of biochemical pathways due to their diverse biological activities .

Pharmacokinetics

The compound is slightly soluble in water but more easily dissolves in organic solvents such as ethanol and chloroform. This suggests that its bioavailability may be influenced by the solvent used for administration.

Result of Action

Thiazole derivatives are known to exert a variety of biological effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .

Action Environment

特性

IUPAC Name |

methyl 2-sulfanylidene-3H-1,3-benzoxazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO3S/c1-12-8(11)5-3-2-4-6-7(5)10-9(14)13-6/h2-4H,1H3,(H,10,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZOPGMJDMFFCGR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C2C(=CC=C1)OC(=S)N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Thieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B3116000.png)

![(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(propan-2-yloxy)propanoic acid](/img/structure/B3116018.png)